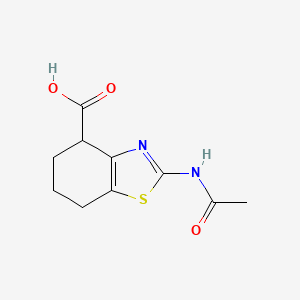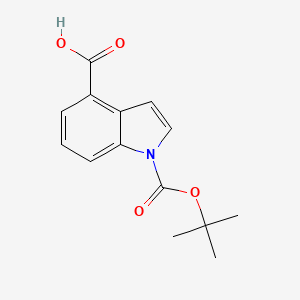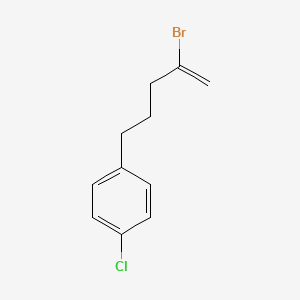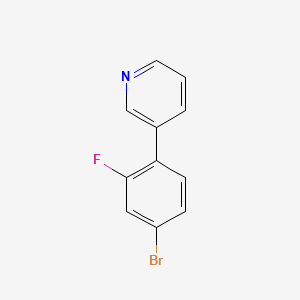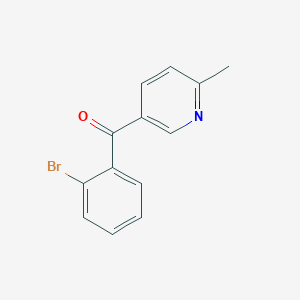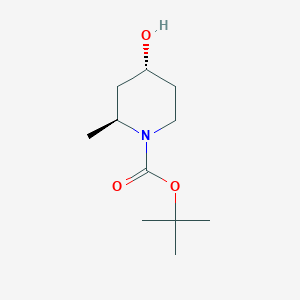
(2S,4R)-1-tert-Butyl-4-hydroxy-2-methylpiperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is a compound with the CAS Number: 220047-75-6 . It has a molecular weight of 215.29 . This compound is a proline derivative .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods . For instance, tert-butyl (2S,4R)-2-acetyl-4-methoxypyrrolidine-1-carboxylate has been synthesized using dibenzyldicarbonate in tetrahydrofurane .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.26 and a formula of C10H19NO4 . It appears as a solid, white to off-white in color . The compound should be stored at 4°C, protected from light, and under nitrogen .Wissenschaftliche Forschungsanwendungen
Chirale Synthese von Pharmazeutika
Die chiralen Zentren der Verbindung machen sie zu einem wertvollen Baustein bei der Synthese von Pharmazeutika. Ihre Stereochemie ist entscheidend für die Herstellung von Medikamenten mit der gewünschten Wirksamkeit und minimierten Nebenwirkungen. Beispielsweise kann sie zur Synthese enantiomerenreiner pharmazeutischer Wirkstoffe (APIs) verwendet werden, die für Medikamente unerlässlich sind, die auf bestimmte chirale Rezeptoren im Körper abzielen .
Asymmetrische Katalyse
In der asymmetrischen Katalyse kann (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDIN als chiraler Ligand oder Hilfsstoff wirken und das Ergebnis chemischer Reaktionen beeinflussen, um die Bildung eines Enantiomers gegenüber dem anderen zu begünstigen. Dies ist besonders nützlich bei der Herstellung von Einkomponenten-Enantiomerenverbindungen für Forschungs- und therapeutische Zwecke .
Peptidsynthese
Diese Verbindung wird in der Peptidsynthese verwendet, insbesondere beim Schutz von Aminogruppen. Die BOC-(tert-Butoxycarbonyl)-Gruppe ist eine gängige Schutzgruppe, die unter milden sauren Bedingungen entfernt werden kann, ohne andere empfindliche funktionelle Gruppen in der Peptidkette zu beeinträchtigen .
Molekularsonden in NMR-Studien
Aufgrund seiner einzigartigen Struktur kann (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDIN in größere Moleküle eingebaut werden, um als molekulare Sonde in der Kernspinresonanzspektroskopie (NMR) zu dienen. Dies hilft bei der Strukturaufklärung komplexer organischer Verbindungen und bei der Untersuchung molekularer Wechselwirkungen .
Biokonjugation
Die reaktive Estergruppe der Verbindung ermöglicht die Biokonjugation mit Proteinen und anderen Biomolekülen. Dies ist nützlich in der Medikamentenentwicklung, um gezielte Medikamententransportsysteme zu entwickeln, die therapeutische Wirkstoffe direkt zu bestimmten Zellen oder Geweben transportieren können .
Entwicklung von Enzyminhibitoren
Forscher nutzen (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDIN bei der Konstruktion und Entwicklung von Enzyminhibitoren. Durch Nachahmung des Übergangszustands oder des Substrats kann es an das aktive Zentrum von Enzymen binden und so deren Wirkung hemmen. Dies hat potenzielle Anwendungen bei der Entwicklung von Behandlungen für verschiedene Krankheiten, bei denen die Enzymregulation entscheidend ist .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung verwendet werden, um neuartige Polymere mit spezifischer Chiralität zu synthetisieren, die einzigartige physikalische Eigenschaften aufweisen können und potenzielle Anwendungen bei der Herstellung neuer Arten von Materialien für Technologie und Industrie bieten .
Analytische Chemie
Schließlich kann (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDIN in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden, um Geräte zu kalibrieren oder neue analytische Methoden zu entwickeln, wie z. B. chromatographische Techniken, die eine Verbindung mit genau definierten Eigenschaften erfordern .
Zukünftige Richtungen
While specific future directions for this compound were not found in the search results, it’s worth noting that amino acid derivatives like this one are recognized to be beneficial as ergogenic dietary substances . This suggests potential future applications in the field of sports nutrition and performance enhancement.
Wirkmechanismus
Target of Action
Tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is a proline derivative . Proline derivatives are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a proline derivative, it may interact with its targets in a similar manner to other proline derivatives, potentially influencing the conformation and function of target proteins .
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a proline derivative, it may have similar effects to other proline derivatives, potentially influencing protein structure and function .
Eigenschaften
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


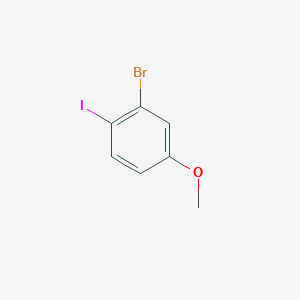
![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)



